ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is an intriguing compound known for its complex structure and versatile applications across various fields. This molecule combines unique functional groups and structural motifs, making it a subject of interest in both synthetic chemistry and applied sciences.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can be synthesized through a multi-step organic synthesis process, involving the following key steps:
Formation of the imidazo[2,1-f]purine core:
React 6,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1H-pyrimidine with benzylamine in the presence of a suitable catalyst to form the imidazo[2,1-f]purine intermediate.
Benzylation and acylation reactions:
Benzylate the intermediate using benzyl chloride and a base such as potassium carbonate.
Acylate the compound with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods: For large-scale production, these steps can be optimized using continuous flow chemistry techniques and automated reactors to ensure consistency, high yield, and purity. Scalability and cost-effectiveness are key considerations in the industrial synthesis of this compound.
化学反应分析
Types of Reactions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify its existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to alter the compound's structural motifs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium hydride for nucleophilic substitution.
Major Products: These reactions typically yield derivatives with altered functional groups, enhancing the compound's versatility for different applications.
科学研究应用
Chemistry: This compound is studied for its potential in creating novel organic frameworks and for use as an intermediate in synthesizing other complex molecules.
Biology: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exhibits interesting biological activities, making it a candidate for drug development and biochemical research.
Medicine: The compound's unique structure allows it to interact with various biological targets, offering potential therapeutic benefits in treating certain diseases.
Industry: It can serve as a precursor for advanced materials and specialized chemicals used in various industrial applications.
作用机制
Mechanism of Effects: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects through specific molecular interactions. These include binding to enzymes or receptors, which in turn modulates biochemical pathways.
Molecular Targets and Pathways: The compound primarily targets purine-related pathways and has been shown to interact with enzymes involved in nucleotide metabolism. This interaction can influence cell proliferation, making it a valuable molecule for cancer research and therapy.
相似化合物的比较
Ethyl 2-(3-methyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-benzyl-1,6-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-phenyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Each of these compounds shares a core structure with slight variations, influencing their chemical reactivity and biological activity.
属性
IUPAC Name |
ethyl 2-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKFUZVUQHFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。